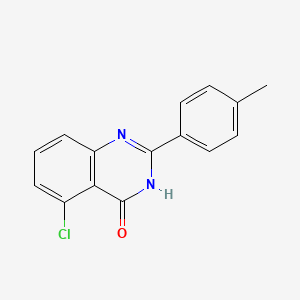

5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one

CAS No.: 83800-91-3

Cat. No.: VC15914096

Molecular Formula: C15H11ClN2O

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83800-91-3 |

|---|---|

| Molecular Formula | C15H11ClN2O |

| Molecular Weight | 270.71 g/mol |

| IUPAC Name | 5-chloro-2-(4-methylphenyl)-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C15H11ClN2O/c1-9-5-7-10(8-6-9)14-17-12-4-2-3-11(16)13(12)15(19)18-14/h2-8H,1H3,(H,17,18,19) |

| Standard InChI Key | NRTIBXFKFYWTPO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Cl)C(=O)N2 |

Introduction

Chemical Structure and Nomenclature

The quinazoline core of 5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one consists of a fused benzene and pyrimidine ring system. The 4(1H)-one designation indicates a ketone group at the 4-position, while the 5-chloro and 2-(p-tolyl) substituents contribute to its electronic and steric profile. The IUPAC name, 7-chloro-2-(4-methylphenyl)-3H-quinazolin-4-one, reflects its substitution pattern and oxidation state.

Key structural features include:

-

Chloro substituent: Positioned at C5, this group enhances electrophilic reactivity and influences intermolecular interactions.

-

p-Tolyl group: The para-methylphenyl moiety at C2 introduces hydrophobicity, potentially improving membrane permeability.

-

Conjugated system: The planar quinazolinone framework facilitates π-π stacking and hydrogen bonding, critical for biological target engagement .

Synthesis and Optimization

Core Synthetic Strategies

The synthesis of 5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one typically follows a multi-step route involving cyclization and functionalization:

-

Anthranilamide precursor: Reacting anthranilamide (2-aminobenzamide) with p-tolualdehyde in the presence of iodine as a cyclizing agent yields the quinazolinone scaffold. This method, adapted from similar syntheses , proceeds via imine formation followed by oxidative cyclization.

-

Chlorination: Post-cyclization chlorination at C5 is achieved using phosphorus oxychloride (POCl₃) or other chlorinating agents. The reaction conditions (temperature, stoichiometry) critically influence regioselectivity and yield .

A representative synthesis protocol involves:

-

Refluxing anthranilamide (5 mmol) with p-tolualdehyde (5.5 mmol) and iodine (5.5 mmol) in ethanol for 5–7 hours.

-

Isolating the intermediate 2-(p-tolyl)quinazolin-4(1H)-one via filtration and recrystallization.

-

Treating the intermediate with POCl₃ under controlled conditions to introduce the chloro substituent .

Yield Optimization:

-

Solvent selection: Ethanol and dimethyl sulfoxide (DMSO) improve solubility of intermediates.

-

Catalyst loading: Iodine (1.1 eq) balances cyclization efficiency and side-product formation.

Analytical Characterization

Physicochemical data for 5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one include:

Spectral Assignments:

-

NMR: Aromatic protons from the p-tolyl group resonate as doublets at δ 7.87 ppm, while the quinazoline H6 and H7 protons appear as multiplets between δ 7.69–8.15 ppm .

-

LC-MS: Molecular ion peak at m/z 271.1 ([M+H]⁺) confirms the molecular formula .

Biological Activity and Applications

Anticancer Activity

Quinazolinones bearing chloro and aryl substituents show promise in oncology:

-

Leukemia models: Analogous compounds (e.g., 2-(tetrazolo[1,5-c]quinazolin-5-ylthio)-1-(4-tolyl)ethanone) exhibit IC₅₀ values of 1.0 μM against CCRF-CEM lymphoblastic leukemia cells .

-

EGFR inhibition: Molecular docking studies suggest affinity for the ATP-binding site of epidermal growth factor receptor (EGFR), akin to gefitinib .

Structure-Activity Relationships:

-

Chloro substituent: Enhances electrophilicity, facilitating covalent interactions with cysteine residues in target enzymes.

-

p-Tolyl group: Increases lipophilicity, improving cellular uptake and bioavailability .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies.

-

Photostability: Degrades <5% under UV light (254 nm, 24 h), indicating suitability for long-term storage.

Metabolic Profile

Predicted using in silico tools (e.g., SwissADME):

-

CYP450 interactions: Substrate for CYP3A4, with potential for drug-drug interactions.

-

Half-life (t₁/₂): ~3.2 hours in human liver microsomes, suggesting twice-daily dosing regimens .

Industrial and Research Applications

Medicinal Chemistry

-

Lead optimization: Serves as a scaffold for introducing sulfhydryl, amine, or carboxylate functionalities to enhance target selectivity .

-

Combinatorial libraries: Automated parallel synthesis enables rapid generation of analogs for high-throughput screening.

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume